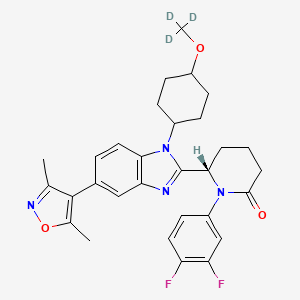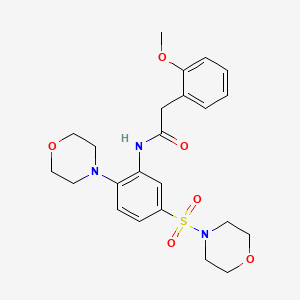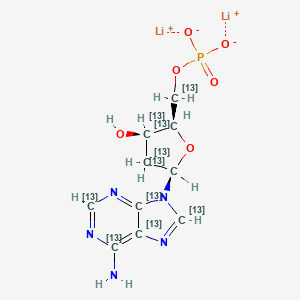
Anticancer agent 135
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 135 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth and proliferation of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 135 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups to enhance the anticancer activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification and quality control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 135 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced or modified anticancer properties.
Applications De Recherche Scientifique
Anticancer agent 135 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical research.
Mécanisme D'action
The mechanism of action of Anticancer agent 135 involves multiple pathways:
Inhibition of cell proliferation: The compound interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Induction of apoptosis: It triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Targeting molecular pathways: this compound targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: A well-known anticancer agent derived from the Pacific yew tree, used in the treatment of various cancers.
Doxorubicin: An anthracycline antibiotic with potent anticancer properties, commonly used in chemotherapy.
Cisplatin: A platinum-based compound used in the treatment of various solid tumors.
Uniqueness of Anticancer agent 135
This compound stands out due to its unique chemical structure and mechanism of action, which allows it to target cancer cells more selectively and effectively. Unlike some other anticancer agents, it has shown lower toxicity to normal cells, making it a promising candidate for further development.
Propriétés
Formule moléculaire |
C23H21F3N4OS |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-[3-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C23H21F3N4OS/c24-23(25,26)19-13-18(9-8-17(19)14-27)30-21(31)15-29(22(30)32)12-4-11-28-10-3-6-16-5-1-2-7-20(16)28/h1-2,5,7-9,13H,3-4,6,10-12,15H2 |
Clé InChI |
MIMPYGQNLHSBED-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)CCCN3CC(=O)N(C3=S)C4=CC(=C(C=C4)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)






